molecular formula C16H18N2O3 B5301394 1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea

Cat. No.: B5301394
M. Wt: 286.33 g/mol
InChI Key: FMODVYHUAOOIMZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 3 and 4 positions, and the other with a methyl group at the 2 position

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: The methyl group is positioned differently, potentially altering its chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)-3-(2-chlorophenyl)urea: The presence of a chlorine atom instead of a methyl group can significantly change its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)18-16(19)17-12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODVYHUAOOIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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